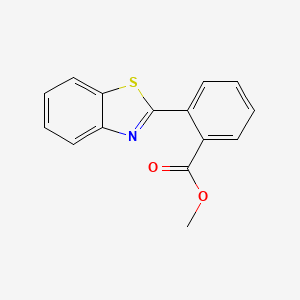
Methyl 2-(1,3-benzothiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-benzothiazol-2-yl)benzoate is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Methyl 2-(1,3-benzothiazol-2-yl)benzoate, can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Another method includes the microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are utilized to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzothiazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted benzothiazole derivatives .
Scientific Research Applications
Methyl 2-(1,3-benzothiazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzothiazol-2-yl)benzoate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethoxzolamide: A benzothiazole derivative used as a diuretic and in the treatment of glaucoma.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): An antimicrobial agent used in industrial applications.
Dimazole: Another antimicrobial benzothiazole derivative.
Uniqueness
Methyl 2-(1,3-benzothiazol-2-yl)benzoate stands out due to its unique ester functional group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-yl)benzoate |
InChI |
InChI=1S/C15H11NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3 |
InChI Key |
SFQIJGQOZJORAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















